2-(Chloromethyl)-6-methoxy-1,3-benzoxazole
Overview
Description
2-(Chloromethyl)-6-methoxy-1,3-benzoxazole is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole typically involves the chloromethylation of 6-methoxybenzoxazole. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the benzoxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-methoxy-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the chloromethyl group, to form methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, thiols, or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: 2-(Azidomethyl)-6-methoxy-1,3-benzoxazole, 2-(Thiophenylmethyl)-6-methoxy-1,3-benzoxazole.
Oxidation Reactions: 2-(Chloromethyl)-6-hydroxy-1,3-benzoxazole, 2-(Chloromethyl)-6-formyl-1,3-benzoxazole.
Reduction Reactions: 2-(Methyl)-6-methoxy-1,3-benzoxazole.
Scientific Research Applications
2-(Chloromethyl)-6-methoxy-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe for biological systems.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of enzyme activity . The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving cellular uptake.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1H-benzo[d]imidazole: Similar in structure but contains an imidazole ring instead of an oxazole ring.
2-(Chloromethyl)-4H-benzo[d][1,3]oxazin-4-one: Contains an oxazinone ring, differing in the position of the nitrogen and oxygen atoms.
2-(Chloromethyl)-4H-benzo[d][1,3]oxazine: Similar structure but with an oxazine ring instead of an oxazole ring.
Uniqueness
2-(Chloromethyl)-6-methoxy-1,3-benzoxazole is unique due to the presence of both a chloromethyl and a methoxy group on the benzoxazole ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal and materials science.
Properties
IUPAC Name |
2-(chloromethyl)-6-methoxy-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHHUVGTQMDBDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(O2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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